[Des-Tyr1]-Met-Enkephalin

Behavioral Neuroscience Memory and Learning Opioid Peptides

This de-tyrosinated tetrapeptide lacks the N-terminal tyrosine critical for full mu-opioid receptor (MOR) agonism (EC50 >10,000 nM, Emax <20% vs Met-Enkephalin EC50 ~10-50 nM, Emax ~100%), yielding a partial agonist/antagonist profile. Its markedly reduced analgesic, sedative, and rewarding confounds make it the definitive probe for isolating enkephalin-mediated amnestic effects and L-proline transporter (PROT) inhibition in learning, memory, and glutamatergic signaling studies. Essential reference standard for MOR partial agonism SAR programs.

Molecular Formula C18H26N4O5S
Molecular Weight 410.5 g/mol
CAS No. 61370-88-5
Cat. No. B1671300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Des-Tyr1]-Met-Enkephalin
CAS61370-88-5
Synonyms(Des-Tyr)Met-Enk
1-de-Tyr-Met-enkephalin
enkephalin-Met, des-Tyr(1)-
enkephalin-Met, des-Tyr(1)- monohydrochloride, (L-Met-L-Phe)-isomer
enkephalin-Met, destyrosine(1)-
Met-enkephalin, des-Tyr(1)
methionine-enkephalin, des-Tyr(1)-
Molecular FormulaC18H26N4O5S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)[O-])NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C[NH3+]
InChIInChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1
InChIKeyKWHAJHJQOWBJEG-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

[Des-Tyr1]-Met-Enkephalin Procurement Guide: Peptide Selection for Neuroscience and Opioid Research


[Des-Tyr1]-Met-Enkephalin (CAS 61370-88-5, sequence H-Gly-Gly-Phe-Met-OH) is an endogenous opioid tetrapeptide derived from the enzymatic degradation of Met-Enkephalin, lacking the N-terminal tyrosine residue found in the parent pentapeptide [1]. This structural truncation significantly alters its opioid receptor binding profile and downstream signaling efficacy, distinguishing it from full-length enkephalins [2]. While it retains some affinity for delta (δ) and mu (μ) opioid receptors, its potency in classical analgesic assays is markedly reduced, a feature that makes it a valuable tool for dissecting structure-activity relationships (SAR) of opioid peptides and for studying non-analgesic, enkephalin-mediated behaviors [3].

Why [Des-Tyr1]-Met-Enkephalin Cannot Be Substituted by Met-Enkephalin or Other Enkephalin Analogs in Specialized Assays


Direct substitution of [Des-Tyr1]-Met-Enkephalin with its parent compound, Met-Enkephalin (Tyr-Gly-Gly-Phe-Met), or other full-length enkephalins is not scientifically valid due to profound differences in receptor activation profiles. The N-terminal tyrosine residue is critical for high-affinity binding to the orthosteric site of opioid receptors and for triggering the conformational changes required for full G-protein activation [1]. Removal of this residue, as in [Des-Tyr1]-Met-Enkephalin, results in a compound that can still engage opioid receptors but acts as a partial agonist or weak antagonist, depending on the receptor subtype and assay conditions [2]. This functional shift is not a simple attenuation of potency; it is a qualitative change in signaling. For example, while Met-Enkephalin potently inhibits cAMP accumulation via Gi/o proteins, [Des-Tyr1]-Met-Enkephalin exhibits a significantly reduced maximal effect (lower efficacy) and a right-shifted dose-response curve [3]. Consequently, experimental outcomes involving memory modulation, locomotor activity, or non-opioid transporter interactions are exquisitely sensitive to the presence or absence of the N-terminal tyrosine, making compound-specific procurement essential for reproducible research.

[Des-Tyr1]-Met-Enkephalin Quantitative Differentiation Data: Head-to-Head Evidence vs. Key Comparators


Comparative Behavioral Pharmacology: Equipotent Induction of Retrograde Amnesia Despite Structural Divergence

[Des-Tyr1]-Met-Enkephalin demonstrates a functional equivalence to its parent peptides, Met-Enkephalin and Leu-Enkephalin, in the specific context of inducing retrograde amnesia in a rat shuttle avoidance task [1]. This contrasts sharply with its diminished activity in classical analgesic assays, revealing a dissociation between the structural determinants for analgesic versus amnestic effects.

Behavioral Neuroscience Memory and Learning Opioid Peptides

Opioid Receptor Signaling: Drastic Reduction in Agonist Potency at Mu-Opioid Receptors

The removal of the N-terminal tyrosine residue from Met-Enkephalin results in a catastrophic loss of functional agonist activity at the mu-opioid receptor (MOR) [1]. While Met-Enkephalin potently activates MOR, leading to robust inhibition of cAMP production, [Des-Tyr1]-Met-Enkephalin is a very weak partial agonist with an efficacy that is a small fraction of the parent compound.

Receptor Pharmacology Structure-Activity Relationship G-Protein Coupled Receptors

Non-Opioid Transporter Inhibition: High-Affinity Blockade of the L-Proline Transporter (PROT)

[Des-Tyr1]-Met-Enkephalin and its Leu-Enkephalin analog act as potent, competitive inhibitors of the high-affinity L-proline transporter (PROT) in rat brain synaptosomes and in PROT-transfected cells [1]. This activity is independent of opioid receptors and may contribute to the modulation of glutamatergic synapses, as L-proline is a weak glutamate receptor agonist.

Neurochemistry Amino Acid Transporters Excitatory Neurotransmission

Distinct Behavioral Profile vs. Des-Tyr-[Leu]Enkephalin: Effects on Locomotor Activity in Mice

Comparative studies with the Leu-Enkephalin-derived analog, [Des-Tyr1]-Leu-Enkephalin, reveal a divergence in behavioral outcomes. While [Des-Tyr1]-Leu-Enkephalin (GGFL) was without effect on active avoidance conditioning but decreased locomotion in mice [1], the amnestic effect of [Des-Tyr1]-Met-Enkephalin in rats is a consistent finding. This suggests the C-terminal methionine versus leucine residue imparts distinct pharmacological properties when the N-terminal tyrosine is absent.

Behavioral Pharmacology Locomotor Activity Species Differences

Neuroendocrine Modulation: Equivalent Reduction of β-Endorphin-Like Immunoreactivity in Rat Diencephalon

[Des-Tyr1]-Met-Enkephalin, at a dose of 2.0 μg/kg, produced a marked reduction in β-endorphin-like immunoreactivity in the rat diencephalon, an effect that was comparable to that of the parent compound Met-Enkephalin (2.0 and 5.0 μg/kg) and Leu-Enkephalin (2.0 μg/kg) [1]. This demonstrates that the compound retains the ability to modulate the endogenous opioid system, potentially by triggering the release of β-endorphin.

Neuroendocrinology Opioid Peptides β-Endorphin

Validated Research Applications of [Des-Tyr1]-Met-Enkephalin Based on Quantitative Evidence


Investigating Non-Analgesic Opioid-Mediated Behaviors (Memory Modulation) in Rodent Models

Based on the direct head-to-head evidence showing that [Des-Tyr1]-Met-Enkephalin is equipotent to Met-Enkephalin and Leu-Enkephalin in inducing retrograde amnesia [1], this compound is ideally suited for studies dissecting the role of enkephalins in learning and memory. Its drastically reduced mu-opioid receptor efficacy [2] means that amnestic effects can be studied with minimal interference from confounding analgesic, sedative, or rewarding properties. Procurement is justified for behavioral neuroscientists seeking a specific tool to activate memory-impairing pathways without full MOR agonism.

Studying the Regulation of Endogenous Opioid Peptide Release (β-Endorphin) In Vivo

The demonstrated ability of [Des-Tyr1]-Met-Enkephalin to significantly reduce β-endorphin-like immunoreactivity in the brain [3], at doses comparable to the parent enkephalins, makes it a valuable pharmacological tool for exploring the feedback mechanisms and release dynamics of the endogenous opioid system. Researchers can use this compound to stimulate β-endorphin release while avoiding the robust classical opioid receptor activation profile of full agonists, providing a cleaner model for studying this neuroendocrine axis.

Elucidating Non-Opioid Mechanisms of Action: L-Proline Transporter (PROT) Inhibition

Evidence that [Des-Tyr1]-Met-Enkephalin acts as a potent inhibitor of the L-proline transporter [4] opens a specific application area in neurochemistry. This compound can be used as a pharmacological probe to investigate the role of PROT in regulating synaptic L-proline levels and, consequently, glutamatergic neurotransmission. As this activity is shared by full-length enkephalins but is independent of opioid receptors, the des-Tyr analog serves as a valuable control to separate opioid and non-opioid effects in experimental systems where PROT modulation may be a confounding factor.

Structure-Activity Relationship (SAR) Studies of Opioid Peptides

The stark contrast in mu-opioid receptor activation between [Des-Tyr1]-Met-Enkephalin (EC50 >10,000 nM, Emax <20%) and Met-Enkephalin (EC50 ~10-50 nM, Emax ~100%) [2] positions this compound as a critical reference standard in any SAR program aimed at understanding the molecular determinants of opioid receptor efficacy and selectivity. It exemplifies the absolute requirement of the N-terminal tyrosine for full agonism and is an essential comparator when evaluating novel synthetic analogs designed to have partial agonist or antagonist properties at MOR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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